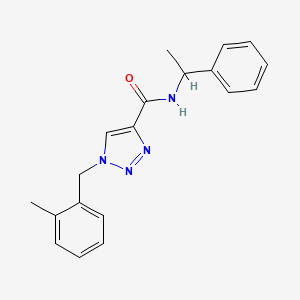![molecular formula C17H20N2O5S B6011640 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide, also known as ABT-639, is a selective and potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and plays a crucial role in the development of chronic pain conditions. ABT-639 has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain.
Wirkmechanismus
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing its activation by various stimuli. By blocking TRPV1, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide is able to reduce the transmission of pain signals and alleviate pain. In addition to its analgesic effects, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.
Biochemical and physiological effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has been shown to be highly selective for TRPV1, with minimal activity against other ion channels. It has potent analgesic effects in preclinical models of pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition to its analgesic effects, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide as a tool compound for scientific research is its high selectivity for TRPV1. This allows researchers to investigate the role of TRPV1 in various physiological processes without the confounding effects of non-specific ion channel activity. However, one limitation of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation, thermoregulation, and metabolism. Additionally, there is growing interest in the development of TRPV1 agonists for the treatment of certain diseases, such as obesity and diabetes.
Synthesemethoden
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-aminosulfonylphenyl)ethylamine to form the amide bond. The resulting compound is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly selective for TRPV1 and to have potent analgesic effects in preclinical models of pain. In addition to its potential as a therapeutic agent, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has also been used as a tool compound in scientific research to investigate the role of TRPV1 in pain and other physiological processes.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-14-9-13(10-15(11-14)24-2)17(20)19-8-7-12-3-5-16(6-4-12)25(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFENPTQQXDPEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)
![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)

![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)

![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)
![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)
